

Part 1: Structural Identity & Physicochemical Profile

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Compound of Interest

Compound Name: 4-Oxo Ticlopidine

CAS No.: 68559-55-7

Cat. No.: B143526

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4-Oxo Ticlopidine is characterized by the oxidation of the methylene carbon adjacent to the nitrogen atom within the pyridine ring of the thienopyridine scaffold. This modification converts the tertiary amine of the parent drug into a cyclic amide (lactam), significantly altering its acid-base properties and solubility profile compared to Ticlopidine.

Table 1: Physicochemical Specifications

Property	Specification
Common Name	4-Oxo Ticlopidine
Synonyms	Ticlopidine Impurity L; Ticlopidine Related Compound B; 5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one
CAS Number	68559-55-7
Molecular Formula	C ₁₄ H ₁₂ ClNOS
Molecular Weight	277.77 g/mol
Physical State	White to Off-white Solid
Solubility	Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in Water
LogP (Predicted)	~3.5
pKa	Non-basic (Lactam nitrogen is not protonatable under physiological pH)
SMILES	<chem>Clc1ccccc1CN2C(=O)c3c(scc3)CC2</chem>

Part 2: Metabolic Genesis & Pathway Analysis

Understanding the distinction between the active metabolic pathway of Ticlopidine and the formation of **4-Oxo Ticlopidine** is crucial for drug metabolism and pharmacokinetics (DMPK) studies.

- **The Active Pathway:** Ticlopidine is oxidized by CYP450 enzymes (primarily CYP2C19 and CYP2B6) at the C2 position of the thiophene ring to form 2-oxo-ticlopidine (a thiolactone). This intermediate is unstable and hydrolyzes to open the ring, generating the active thiol metabolite that irreversibly binds to the P2Y12 platelet receptor.
- **The Impurity/Inactive Pathway:** Oxidation at the C4 position (pyridine ring) yields **4-Oxo Ticlopidine**. This lactam structure is metabolically stable and does not ring-open to form a reactive thiol. Consequently, it is pharmacologically inactive as an antiplatelet agent but serves as a marker for oxidative degradation or specific metabolic shunting.

Figure 1: Divergent Metabolic Pathways of Ticlopidine



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Caption: Divergence of Ticlopidine metabolism. The yellow path leads to bioactivation, while the red dashed path leads to the stable, inactive 4-oxo impurity.

Part 3: Synthetic Methodology for Reference Standards

To validate analytical methods, pure **4-Oxo Ticlopidine** is required. While it can be isolated as a degradation product, a de novo synthesis is preferred for high purity. The most robust route involves the N-alkylation of the bicyclic lactam precursor.

Protocol: N-Alkylation of 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one

Reagents:

- Precursor: 6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one (commercially available or synthesized from thiophene-2-ethylamine).
- Alkylating Agent: 2-Chlorobenzyl chloride.
- Base: Sodium Hydride (NaH, 60% dispersion in oil).
- Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

- Activation:
 - In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1.0 equivalent of 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one in anhydrous DMF (concentration ~0.2 M).
 - Cool the solution to 0°C in an ice bath.
 - Carefully add 1.2 equivalents of NaH portion-wise. Evolution of hydrogen gas will occur.
 - Stir at 0°C for 30 minutes, then allow to warm to room temperature for 30 minutes to ensure complete deprotonation of the amide nitrogen.
- Alkylation:
 - Cool the reaction mixture back to 0°C.
 - Add 1.1 equivalents of 2-chlorobenzyl chloride dropwise via syringe.
 - Remove the ice bath and stir at room temperature. Monitor the reaction by TLC (SiO₂, Hexane:Ethyl Acetate 1:1) or HPLC.^[2] Reaction is typically complete within 2–4 hours.
- Quench & Extraction:
 - Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
 - Dilute with water and extract three times with Ethyl Acetate.
 - Wash the combined organic layers with water (to remove DMF) and brine.
 - Dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude residue via flash column chromatography on silica gel.
 - Eluent: Gradient of Hexane/Ethyl Acetate (start 80:20, move to 50:50).

- Yield: Expect 75–85% as a white crystalline solid.

Part 4: Analytical Characterization

For quality control (QC) and release testing of Ticlopidine drug substance, **4-Oxo Ticlopidine** must be quantified.

HPLC Method Parameters (USP/EP Aligned)

Parameter	Condition
Column	C18 Reverse Phase (e.g., 4.6 mm x 150 mm, 5 µm packing)
Mobile Phase A	Phosphate Buffer (pH 3.0)
Mobile Phase B	Acetonitrile
Gradient	0-5 min: 10% B; 5-20 min: linear ramp to 80% B
Flow Rate	1.0 mL/min
Detection	UV at 235 nm (Specific for thienopyridine core)
Retention Time	4-Oxo Ticlopidine typically elutes before Ticlopidine due to increased polarity from the amide group.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Parent Ion $[M+H]^+$: m/z 278.04 (consistent with ^{35}Cl isotope pattern).
- Fragmentation: Key fragment at m/z 125 (chlorobenzyl cation) and m/z 154 (thienopyridinone core).

Part 5: Pharmacological & Toxicological Implications[4]

Activity Profile: Unlike the 2-oxo metabolite, **4-Oxo Ticlopidine** lacks antiplatelet activity. The amide bond at the 4-position stabilizes the ring system, preventing the formation of the reactive thiol group necessary for disulfide bridging with the P2Y12 receptor cysteine residues.

Toxicological Relevance:

- **Impurity Qualification:** As a known process-related impurity and degradant, it must be controlled below specific limits (typically <0.15% per ICH Q3B guidelines) in pharmaceutical formulations.
- **Safety:** While generally considered less toxic than the active metabolite (which carries risks of neutropenia), high levels of lactam impurities can indicate poor manufacturing control or oxidative instability of the formulation.

References

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